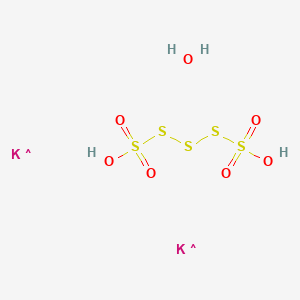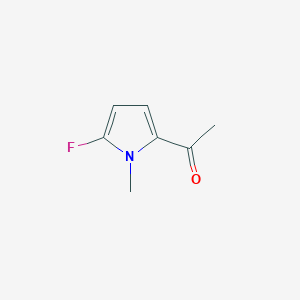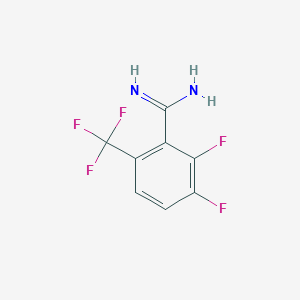![molecular formula C15H18O2 B15290343 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound characterized by a bicyclo[1.1.1]pentane core structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method includes the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent reactions, such as the haloform reaction, can be used to introduce carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as flow photochemistry and batch processing are employed to produce multigram quantities .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can influence various biochemical pathways, although specific details are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(4-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
What sets 3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid apart is its propyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents .
Propriétés
Formule moléculaire |
C15H18O2 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
3-(4-propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-2-3-11-4-6-12(7-5-11)14-8-15(9-14,10-14)13(16)17/h4-7H,2-3,8-10H2,1H3,(H,16,17) |
Clé InChI |
CILHFGVGIULKFF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C23CC(C2)(C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


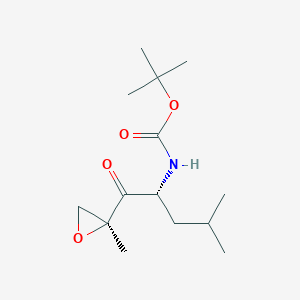
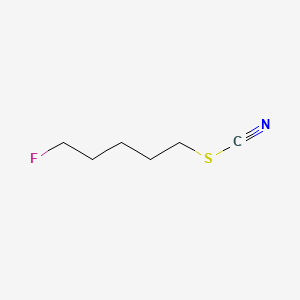
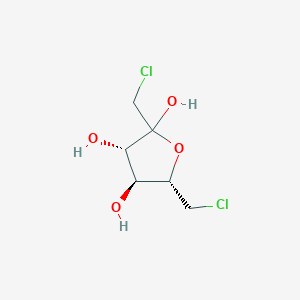
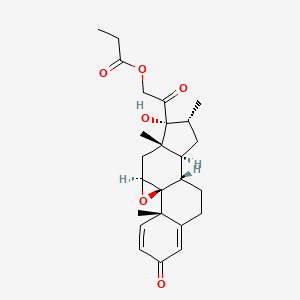
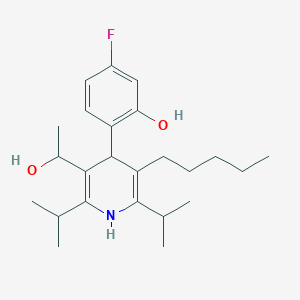
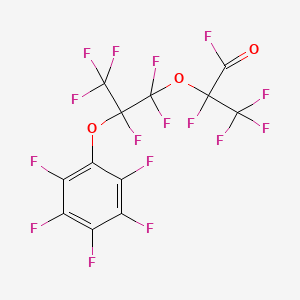
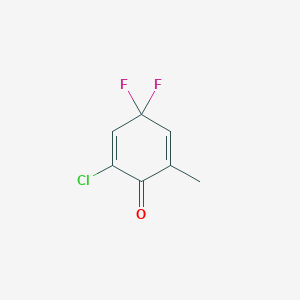
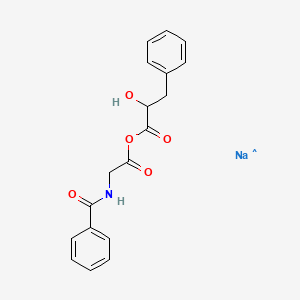
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
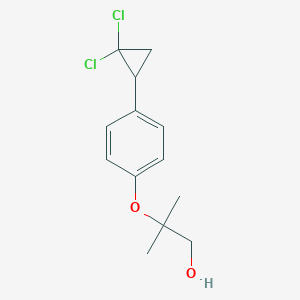
![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
